2-Methylthiolane-3-thiol
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Overview
Description
2-Methylthiolane-3-thiol is an organic compound with the molecular formula C5H10S2. It is a sulfur-containing compound, specifically a thiol, which is characterized by the presence of a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of thiols, including 2-Methylthiolane-3-thiol, typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, which directly produces the thiol .
Industrial Production Methods
Industrial production of thiols often employs similar synthetic routes but on a larger scale. The use of thiourea and alkyl halides is common due to the efficiency and relatively mild reaction conditions. Additionally, industrial processes may incorporate continuous flow reactors to enhance production efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methylthiolane-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Scientific Research Applications
2-Methylthiolane-3-thiol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylthiolane-3-thiol involves its reactivity with various molecular targets. The sulfhydryl group can form covalent bonds with electrophilic centers in proteins and other biomolecules. This reactivity is crucial in processes such as enzyme catalysis and protein folding, where disulfide bond formation and reduction play essential roles .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: Another thiol with a similar structure but a simpler alkyl chain.
1-Butanethiol: A thiol with a longer alkyl chain, resulting in different physical properties.
Uniqueness
2-Methylthiolane-3-thiol is unique due to its specific molecular structure, which imparts distinct chemical reactivity and physical properties. Its cyclic structure differentiates it from linear thiols like ethanethiol and 1-butanethiol, leading to variations in odor, boiling point, and solubility .
Properties
CAS No. |
57067-07-9 |
---|---|
Molecular Formula |
C5H10S2 |
Molecular Weight |
134.3 g/mol |
IUPAC Name |
2-methylthiolane-3-thiol |
InChI |
InChI=1S/C5H10S2/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3 |
InChI Key |
DPEXPKGKIRGPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1)S |
Origin of Product |
United States |
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